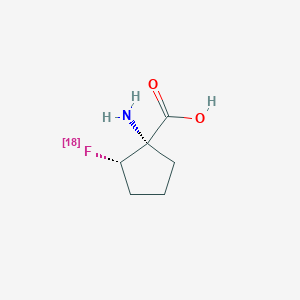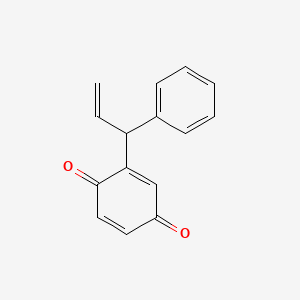
4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 5000014, also known as bromine azide, is an inorganic compound with the chemical formula BrN₃. It is a highly reactive and explosive compound that exists as a red liquid at room temperature. Bromine azide is known for its extreme sensitivity to temperature and pressure variations, making it a challenging substance to handle safely .
Métodos De Preparación
Bromine azide can be synthesized through the reaction of sodium azide (NaN₃) with bromine (Br₂). The reaction proceeds as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . Due to its high reactivity and explosive nature, bromine azide is typically generated and used in situ under controlled conditions to minimize the risk of detonation .
Análisis De Reacciones Químicas
Bromine azide undergoes various types of chemical reactions, including:
Addition Reactions: Bromine azide can add to alkenes through both ionic and free-radical mechanisms, resulting in the formation of vicinal 1,2-bromoazide compounds.
Photochemical Reactions: Bromine azide is highly sensitive to ultraviolet light, and photolysis can lead to the dissociation of the entire sample.
Common reagents used in reactions with bromine azide include alkenes and other unsaturated compounds. The major products formed from these reactions are typically azide-containing compounds, which can serve as valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Bromine azide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent for the synthesis of azide-containing compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Explosives Research:
Photochemistry: Bromine azide’s sensitivity to ultraviolet light makes it a useful compound for studying photochemical reactions and mechanisms.
Mecanismo De Acción
The mechanism of action of bromine azide involves its high reactivity and ability to form azide radicals. When exposed to ultraviolet light or other reactive species, bromine azide dissociates to form bromine and azide radicals. These radicals can then participate in various chemical reactions, including addition to unsaturated compounds and radical chain reactions .
Comparación Con Compuestos Similares
Bromine azide is part of a family of halogen azides, which also includes fluorine azide (FN₃), chlorine azide (ClN₃), and iodine azide (IN₃). Compared to these similar compounds, bromine azide is unique in its helical crystal structure and its extreme sensitivity to temperature and pressure variations . The other halogen azides also exhibit high reactivity and explosive tendencies, but their physical and chemical properties differ slightly due to the nature of the halogen atom involved .
Similar Compounds
- Fluorine Azide (FN₃)
- Chlorine Azide (ClN₃)
- Iodine Azide (IN₃)
These compounds share similar reactivity patterns but differ in their specific properties and applications .
Propiedades
Número CAS |
96159-93-2 |
|---|---|
Fórmula molecular |
C12H13NS |
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
(3aR,6aS)-2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]thiazole |
InChI |
InChI=1S/C12H13NS/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1 |
Clave InChI |
UYXYIVZSKJTQIZ-MNOVXSKESA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C1)SC(=N2)C3=CC=CC=C3 |
SMILES canónico |
C1CC2C(C1)SC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)



